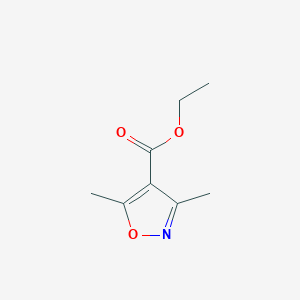

Ethyl 3,5-dimethylisoxazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,5-dimethyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-4-11-8(10)7-5(2)9-12-6(7)3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQRHVDXUJAQVNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353004 | |

| Record name | ethyl 3,5-dimethylisoxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17147-42-1 | |

| Record name | ethyl 3,5-dimethylisoxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 3,5-dimethylisoxazole-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to ethyl 3,5-dimethylisoxazole-4-carboxylate, a key heterocyclic scaffold with significant applications in medicinal chemistry and drug development. The document delves into the primary and most efficient synthesis route, the cyclocondensation of a β-dicarbonyl precursor with hydroxylamine, offering a detailed mechanistic explanation and a step-by-step experimental protocol. Furthermore, an authoritative alternative pathway, the 1,3-dipolar cycloaddition of a nitrile oxide with an enamine derivative, is presented, providing researchers with a broader synthetic toolkit. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering field-proven insights into the causality behind experimental choices and ensuring scientific integrity through self-validating protocols and comprehensive referencing.

Introduction: The Significance of the Isoxazole Moiety

The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The unique electronic properties of the isoxazole ring, including its ability to act as a hydrogen bond acceptor and its bioisosteric relationship with other functional groups, contribute to its prevalence in drug design. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, including potential therapeutic agents. Its structure, featuring two methyl groups and an ethyl ester, allows for further functionalization and elaboration.

Primary Synthesis Pathway: Cyclocondensation of a β-Dicarbonyl Compound with Hydroxylamine

The most direct and widely employed method for the synthesis of 3,5-disubstituted isoxazoles is the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[1] For the synthesis of this compound, the logical β-dicarbonyl precursor is ethyl 2-acetyl-3-oxobutanoate.

Mechanistic Insights

The reaction proceeds through a well-established mechanism involving initial condensation to form an oxime intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic isoxazole ring.

The causality behind this pathway lies in the electrophilicity of the two carbonyl carbons of the β-dicarbonyl compound and the nucleophilicity of the nitrogen atom of hydroxylamine. The initial attack of the hydroxylamine can occur at either carbonyl group. The subsequent cyclization and dehydration are driven by the formation of the stable, aromatic isoxazole ring.

Diagram 1: Proposed Reaction Mechanism

Caption: Mechanism of isoxazole formation.

Experimental Protocol

While a direct protocol for the reaction of ethyl 2-acetyl-3-oxobutanoate was not found in the immediate search, a reliable and analogous procedure for the synthesis of a similar isoxazole from methyl 2,4-dioxopentanoate and hydroxylamine hydrochloride can be adapted.[2]

Materials:

-

Ethyl 2-acetyl-3-oxobutanoate

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH) or another suitable base

-

Dichloromethane (CH₂Cl₂)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride in methanol. To this solution, add a stoichiometric equivalent of a base (e.g., sodium methoxide or sodium hydroxide) to generate the free hydroxylamine in situ. The formation of a salt precipitate (e.g., NaCl) may be observed.

-

Reaction Mixture: To the freshly prepared hydroxylamine solution, add ethyl 2-acetyl-3-oxobutanoate dropwise at room temperature with stirring.

-

Reflux: Heat the reaction mixture to reflux for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the methanol.

-

Extraction: Dilute the residue with dichloromethane and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Trustworthiness of the Protocol: This protocol is based on a standard and well-documented method for isoxazole synthesis. The use of a β-dicarbonyl compound and hydroxylamine is a classic transformation in heterocyclic chemistry. The work-up procedure is designed to effectively remove impurities and isolate the desired product.

Alternative Synthesis Pathway: 1,3-Dipolar Cycloaddition

An elegant and highly regioselective alternative for the synthesis of 3,5-disubstituted-4-isoxazolecarboxylic esters involves the 1,3-dipolar cycloaddition of a nitrile oxide with an enamine.[3] This method offers the advantage of producing a single positional isomer, which can be a challenge in other isoxazole syntheses.

Mechanistic Insights

This pathway is a concerted [3+2] cycloaddition reaction. A nitrile oxide, generated in situ from a primary nitro compound, acts as the 1,3-dipole. This dipole then reacts with a dipolarophile, in this case, an enamine derived from a β-ketoester, to form the isoxazole ring directly. The regioselectivity is governed by the electronic and steric properties of the nitrile oxide and the enamine.

Diagram 2: 1,3-Dipolar Cycloaddition Pathway

References

An In-depth Technical Guide to CAS Number 17147-42-1: Ethyl 3,5-dimethylisoxazole-4-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 17147-42-1, scientifically known as Ethyl 3,5-dimethylisoxazole-4-carboxylate. This document delves into its core chemical and physical properties, molecular structure, and established synthetic protocols. Furthermore, it explores the broader significance of the isoxazole scaffold in medicinal chemistry and drug development, offering insights into the potential applications of this compound as a versatile building block in the synthesis of novel therapeutic agents. The information presented herein is curated to support researchers and professionals in the fields of chemical synthesis and drug discovery.

Compound Identification and Core Properties

The compound registered under CAS number 17147-42-1 is This compound . It is also commonly referred to as 3,5-Dimethylisoxazole-4-carboxylic Acid Ethyl Ester. This molecule belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The isoxazole ring is a prominent structural motif in a wide array of biologically active compounds.

Molecular Structure and Chemical Data

The structural representation and key chemical data for this compound are provided below.

Chemical Structure:

A Technical Guide to the Spectroscopic Characterization of Ethyl 3,5-dimethylisoxazole-4-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

Introduction and Molecular Structure

Ethyl 3,5-dimethylisoxazole-4-carboxylate is a substituted isoxazole, a class of five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. The isoxazole ring is a privileged scaffold in drug discovery, valued for its ability to act as a bioisostere for amide and ester functionalities, thereby improving pharmacokinetic properties. The title compound, with its ester and dimethyl substitutions, serves as a versatile intermediate for the synthesis of more complex molecular architectures.

Accurate and unambiguous structural confirmation is the bedrock of chemical synthesis and drug development. Spectroscopic techniques provide a non-destructive means to elucidate the precise arrangement of atoms and functional groups within a molecule. This guide will detail the expected spectroscopic data from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing a complete "fingerprint" for this compound.

Molecular Structure:

-

Chemical Formula: C₈H₁₁NO₃

-

Molecular Weight: 169.18 g/mol

-

Key Features:

-

Aromatic 3,5-dimethylisoxazole ring

-

Ethyl ester functional group at the C4 position

-

Two distinct methyl groups attached to the heterocyclic ring

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on the structure of this compound, we can predict the key features of its ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of unique proton environments, their electronic surroundings, and their connectivity. For this molecule, four distinct signals are expected.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.25 | Quartet (q) | 2H | -OCH₂ CH₃ | The methylene protons of the ethyl ester are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons. |

| ~ 2.65 | Singlet (s) | 3H | C5-CH₃ | Methyl groups on aromatic heterocyclic rings typically appear in this region. This methyl is adjacent to the ring oxygen, potentially causing a slight downfield shift compared to the C3-methyl. |

| ~ 2.45 | Singlet (s) | 3H | C3-CH₃ | This methyl group is adjacent to the ring nitrogen. The lack of adjacent protons results in a singlet. |

| ~ 1.35 | Triplet (t) | 3H | -OCH₂CH₃ | The terminal methyl protons of the ethyl group are split into a triplet by the two neighboring methylene protons. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their hybridization and functional group. Eight distinct signals are predicted for this molecule.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 168 | C =O | The carbonyl carbon of the ester functional group is highly deshielded and appears significantly downfield. |

| ~ 165 | C 5 (isoxazole) | The C5 carbon is attached to the ring oxygen and a methyl group, placing it in this downfield region of the aromatic carbons. |

| ~ 158 | C 3 (isoxazole) | The C3 carbon is adjacent to the ring nitrogen and is also significantly downfield. |

| ~ 110 | C 4 (isoxazole) | This quaternary carbon is shielded relative to the other ring carbons and is where the ester is attached. |

| ~ 61 | -OCH₂ CH₃ | The methylene carbon of the ethyl ester is bonded to oxygen, resulting in a downfield shift. |

| ~ 14 | -OCH₂CH₃ | The terminal methyl carbon of the ethyl group is a typical aliphatic signal. |

| ~ 12 | C5-CH₃ | Aliphatic methyl carbon attached to the aromatic ring. |

| ~ 10 | C3-CH₃ | Aliphatic methyl carbon attached to the aromatic ring. |

Standard Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (~220 ppm) is required. A longer acquisition time and more scans (e.g., 1024 or more) are typically necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Table 3: Predicted Key IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~ 2980 | C-H Stretch | Aliphatic (CH₂, CH₃) | Characteristic stretching vibrations for sp³ hybridized C-H bonds. |

| ~ 1725 | C=O Stretch | Ester | A strong, sharp absorption band is the hallmark of a carbonyl group. Its position indicates a conjugated ester. |

| ~ 1620 | C=N Stretch | Isoxazole Ring | The carbon-nitrogen double bond within the heterocyclic ring will produce a characteristic absorption. |

| ~ 1450 & 1370 | C-H Bend | Aliphatic (CH₂, CH₃) | Bending (scissoring and rocking) vibrations for methyl and methylene groups. |

| ~ 1250 | C-O Stretch | Ester (Aryl-O) | The stretching vibration of the C-O bond between the isoxazole ring and the ester oxygen. |

| ~ 1100 | C-O Stretch | Ester (O-Alkyl) | The stretching vibration of the C-O bond between the ester oxygen and the ethyl group. |

Standard Protocol for ATR-IR Spectroscopy

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial as it will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount (a single drop if liquid, or a few milligrams of solid) of the compound directly onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, one can determine the parent molecular weight and deduce structural information from the fragmentation pattern.

Expected Data (Electron Ionization - EI):

-

Molecular Ion (M⁺•): An intense peak is expected at m/z = 169 , corresponding to the molecular weight of the compound.

-

Key Fragments:

-

m/z = 140: Loss of the ethyl group (-CH₂CH₃, 29 Da).

-

m/z = 124: Loss of the ethoxy group (-OCH₂CH₃, 45 Da). This is often a very prominent peak for ethyl esters.

-

m/z = 96: Subsequent loss of carbon monoxide (-CO, 28 Da) from the m/z = 124 fragment.

-

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive characterization of a synthesized chemical compound like this compound.

The Isoxazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Isoxazole Ring

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique electronic properties and structural features allow for diverse chemical modifications, making it a "privileged scaffold" in the design of novel therapeutic agents.[2] The incorporation of the isoxazole moiety into a molecule can significantly enhance its biological activity and pharmacokinetic profile.[1][3] This guide provides a comprehensive technical overview of the multifaceted biological activities of isoxazole derivatives, with a focus on their applications in oncology, infectious diseases, inflammation, and neurodegenerative disorders. We will delve into the mechanisms of action, structure-activity relationships, and provide detailed experimental protocols for the evaluation of these potent compounds.

I. Anticancer Activity of Isoxazole Derivatives: Targeting the Hallmarks of Cancer

Isoxazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide range of solid and hematological tumors.[4][5] Their mechanisms of action are diverse, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[6][7]

A. Mechanisms of Action in Oncology

The anticancer effects of isoxazole derivatives are often attributed to their ability to induce apoptosis, inhibit crucial enzymes, and disrupt signaling pathways essential for tumor growth.[6][8]

One of the primary mechanisms is the induction of apoptosis , or programmed cell death.[5][8] Isoxazole-containing compounds have been shown to trigger both the intrinsic and extrinsic apoptotic pathways.[8][9] This can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.[10][11]

Furthermore, many isoxazole derivatives act as potent enzyme inhibitors . They have been shown to inhibit a variety of kinases, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are critical for cancer cell signaling and angiogenesis.[10][12] Other targeted enzymes include topoisomerases, histone deacetylases (HDACs), and aromatase.[1][6]

Disruption of key signaling pathways is another hallmark of their anticancer activity. Isoxazole derivatives can interfere with pathways such as the PI3K/Akt and NF-κB pathways, which are often dysregulated in cancer and play a crucial role in cell survival and proliferation.[7]

B. Quantitative Analysis of Anticancer Activity

The potency of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of representative isoxazole derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Isoxazolo[4,5-e][1][6][7]triazepine derivative | Multiple myeloma (RPMI 8226) | < 0.01 | [13] |

| 3,5-bis(3ʹ-indolyl)isoxazole | Leukemia (K562) | 0.04 - 12.00 | [14] |

| 3,4-isoxazolediamide | Colon (HT-29) | 0.054 - 9.96 | [10] |

| Isoxazole-based chalcone | Lung (A549) | 5.988 | [15] |

| Dihydropyrazole derivative of isoxazole | Breast (MCF-7) | 4 | [16] |

| Tyrosol-isoxazole derivative | Chronic Myeloid Leukemia (K562) | 16 - 24 (µg/mL) | [9] |

C. Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

1. Cell Culture and Seeding:

- Culture the desired cancer cell line (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

- Harvest the cells using trypsinization and perform a cell count using a hemocytometer.

- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

- Prepare a stock solution of the isoxazole derivative in a suitable solvent (e.g., DMSO).

- Perform serial dilutions of the compound in culture media to achieve a range of desired concentrations.

- Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of the isoxazole derivative to the respective wells. Include a vehicle control (media with DMSO) and a positive control (a known anticancer drug).

- Incubate the plate for 24, 48, or 72 hours.

3. MTT Assay:

- After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

- Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

- Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

- Calculate the percentage of cell viability for each concentration compared to the vehicle control.

- Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

D. Visualization of Anticancer Mechanism

Caption: Signaling pathways targeted by anticancer isoxazole derivatives.

II. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Isoxazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them promising candidates for new antimicrobial drugs.[17][18][19]

A. Mechanisms of Antimicrobial Action

The antimicrobial properties of isoxazole derivatives are attributed to their ability to interfere with essential microbial processes. While the exact mechanisms can vary depending on the specific derivative and the microbial species, common targets include:

-

Cell Wall Synthesis: Some isoxazole-containing antibiotics, such as the β-lactamase-resistant penicillins (e.g., oxacillin), inhibit the transpeptidase enzymes responsible for cross-linking the peptidoglycan layer of the bacterial cell wall.

-

DNA and Protein Synthesis: Certain derivatives can interfere with DNA replication or protein synthesis by targeting microbial enzymes like DNA gyrase or ribosomes.

-

Folate Synthesis: Sulfamethoxazole, a well-known isoxazole-containing sulfonamide, inhibits dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.

B. Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table presents the MIC values of representative isoxazole derivatives against various microbial strains.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| 3,5-disubstituted isoxazole | Candida albicans | 6 - 60 | [17] |

| 3,5-disubstituted isoxazole | Bacillus subtilis | 10 - 80 | [17] |

| 3,5-disubstituted isoxazole | Escherichia coli | 30 - 80 | [17] |

| Imidazo[1,2-c]pyrimidine-isoxazole-1,2,4-oxadiazole | Staphylococcus aureus (MSSA) | 3.12 | [17] |

| Imidazo[1,2-c]pyrimidine-isoxazole-1,2,4-oxadiazole | Staphylococcus aureus (MRSA) | 4.61 | [17] |

| Isoxazole-chalcone derivative | Escherichia coli | 6.25 | [19] |

C. Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

1. Preparation of Inoculum:

- Culture the microbial strain on an appropriate agar plate overnight.

- Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

2. Preparation of Antimicrobial Dilutions:

- Prepare a stock solution of the isoxazole derivative in a suitable solvent.

- Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

3. Inoculation and Incubation:

- Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

- Include a growth control well (no compound) and a sterility control well (no inoculum).

- Incubate the plate at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

4. Determination of MIC:

- After incubation, visually inspect the wells for turbidity.

- The MIC is the lowest concentration of the compound that completely inhibits visible growth.

D. Visualization of Antimicrobial Workflow

Caption: Workflow for antimicrobial susceptibility testing.

III. Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a multitude of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Isoxazole derivatives have demonstrated potent anti-inflammatory effects by targeting key enzymes and pathways in the inflammatory cascade.[20]

A. Mechanisms of Anti-inflammatory Action

The anti-inflammatory activity of isoxazole derivatives is primarily mediated through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[21][22][23]

-

COX Inhibition: The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Many isoxazole derivatives exhibit selective inhibition of COX-2, the inducible isoform that is upregulated during inflammation, thereby reducing the side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[22]

-

LOX Inhibition: The 5-lipoxygenase (5-LOX) enzyme catalyzes the production of leukotrienes, another class of potent inflammatory mediators. Inhibition of 5-LOX by isoxazole derivatives can lead to a reduction in inflammation, particularly in conditions like asthma.[23][24]

B. Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory potency of isoxazole derivatives is often assessed by their IC50 values for the inhibition of COX and LOX enzymes.

| Compound Class | Enzyme Target | IC50 (µM) | Reference |

| Isoxazole derivative | COX-2 | 0.55 | [22] |

| Isoxazole derivative | 5-LOX | 0.46 | [21] |

| Isoxazole derivative | 5-LOX | 8.47 | [23] |

C. Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for evaluating the in vitro inhibitory activity of compounds against the COX-2 enzyme.

1. Reagents and Materials:

- Human recombinant COX-2 enzyme

- Arachidonic acid (substrate)

- Colorimetric COX inhibitor screening assay kit

- Microplate reader

2. Assay Procedure:

- Prepare a reaction mixture containing the COX-2 enzyme in a suitable buffer.

- Add the isoxazole derivative at various concentrations to the reaction mixture. Include a vehicle control and a positive control (a known COX-2 inhibitor, e.g., celecoxib).

- Pre-incubate the mixture to allow the compound to bind to the enzyme.

- Initiate the reaction by adding arachidonic acid.

- Incubate for a specific period to allow for the enzymatic reaction to proceed.

- Stop the reaction and measure the amount of prostaglandin produced using a colorimetric or fluorometric method as per the assay kit instructions.

3. Data Analysis:

- Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control.

- Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

D. Visualization of Anti-inflammatory Mechanism

Caption: Mechanism of anti-inflammatory action of isoxazole derivatives.

IV. Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. Isoxazole derivatives have shown promise as neuroprotective agents by targeting various pathological processes implicated in these diseases.[25][26]

A. Mechanisms of Neuroprotection

The neuroprotective effects of isoxazole derivatives are multifaceted and involve:

-

Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Some isoxazole derivatives can scavenge free radicals and reduce oxidative stress, thereby protecting neurons from damage.[2][25]

-

Anti-inflammatory Effects: Neuroinflammation plays a crucial role in the progression of neurodegenerative diseases. As discussed previously, the anti-inflammatory properties of isoxazole derivatives can help to mitigate this neuroinflammatory response.

-

Modulation of Neurotransmitter Systems: Certain isoxazole derivatives can interact with neurotransmitter receptors and enzymes, such as monoamine oxidase (MAO), which are involved in the metabolism of neurotransmitters like dopamine. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease.[27][28][29]

-

Inhibition of Protein Aggregation: The aggregation of proteins such as amyloid-beta and tau in Alzheimer's disease, and alpha-synuclein in Parkinson's disease, is a key pathological hallmark. Some isoxazole derivatives have been shown to interfere with these aggregation processes.[4][25]

B. Quantitative Analysis of Neuroprotective Activity

The neuroprotective potential of compounds can be assessed by their effective concentration 50 (EC50), which is the concentration that provides 50% of the maximum protective effect in a cellular model of neurotoxicity.

| Compound Class | Neuroprotective Effect | EC50 (µM) | Reference |

| Isoxazole substituted chroman | Protection against oxidative stress | < 1 | [26] |

| 3-aryl-5-(chroman-5-yl)-isoxazole | Protection against oxidative stress | ~0.3 | [26] |

C. Experimental Protocol: In Vitro Neuroprotection Assay (Amyloid-Beta Induced Toxicity)

This protocol describes a method to evaluate the neuroprotective effects of isoxazole derivatives against amyloid-beta (Aβ)-induced toxicity in a neuronal cell line (e.g., SH-SY5Y).

1. Cell Culture and Differentiation:

- Culture SH-SY5Y cells in appropriate media.

- Differentiate the cells into a neuronal phenotype by treating them with retinoic acid for several days.

2. Compound and Aβ Treatment:

- Prepare a solution of aggregated Aβ peptide (e.g., Aβ1-42).

- Treat the differentiated cells with various concentrations of the isoxazole derivative for a few hours prior to Aβ exposure.

- Add the aggregated Aβ solution to the cells and incubate for 24-48 hours. Include a vehicle control, a control with Aβ alone, and a positive control (a known neuroprotective agent).

3. Assessment of Cell Viability:

- Measure cell viability using an appropriate assay, such as the MTT assay or a lactate dehydrogenase (LDH) release assay (which measures cell death).

4. Data Analysis:

- Calculate the percentage of neuroprotection for each compound concentration relative to the Aβ-treated control.

- Plot the percentage of neuroprotection against the compound concentration and determine the EC50 value.

D. Visualization of Neuroprotective Mechanisms

Caption: Neuroprotective mechanisms of isoxazole derivatives.

V. Conclusion and Future Perspectives

The isoxazole scaffold has proven to be a remarkably versatile platform for the development of a wide array of biologically active compounds. The derivatives discussed in this guide highlight the significant potential of isoxazoles in addressing some of the most pressing challenges in human health, from cancer and infectious diseases to inflammatory conditions and neurodegeneration.

The future of isoxazole-based drug discovery lies in the rational design of more potent and selective derivatives. A deeper understanding of the structure-activity relationships will enable the fine-tuning of these molecules to maximize their therapeutic efficacy while minimizing off-target effects. Furthermore, the exploration of novel isoxazole-containing hybrid molecules and combination therapies holds great promise for overcoming drug resistance and achieving synergistic therapeutic outcomes. As our understanding of the molecular basis of disease continues to grow, the isoxazole core is poised to remain a central element in the armamentarium of medicinal chemists for years to come.

References

- 1. benthamscience.com [benthamscience.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzimidazole and Benzoxazole Derivatives Against Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. espublisher.com [espublisher.com]

- 8. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][1,2,4]triazepine Derivatives and Potential Inhibitors of Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 20. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Screening of Synthetic Isoxazolone Derivative Role in Alzheimer's Disease: Computational and Pharmacological Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Isoxazole substituted chromans against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Novel isoxazole derivatives as potential antiparkinson agents: synthesis, evaluation of monoamine oxidase inhibitory activity and docking studies - Simulations Plus [simulations-plus.com]

- 29. Synthesis, monoamine oxidase inhibitory activity and computational study of novel isoxazole derivatives as potential antiparkinson agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Ethyl 3,5-dimethylisoxazole-4-carboxylate

Introduction

Ethyl 3,5-dimethylisoxazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its isoxazole core is a key pharmacophore in a variety of biologically active molecules.[1][2] Understanding the solubility of this compound is paramount for its application in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of the predicted solubility of this compound in a range of common laboratory solvents, grounded in the principles of molecular interactions. Furthermore, it outlines detailed, standardized protocols for the experimental determination of its solubility, ensuring scientific rigor and reproducibility for researchers in the field.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C8H11NO3 | [3][4] |

| Molecular Weight | 169.18 g/mol | |

| Appearance | Clear colorless to pale yellow liquid | [3][5] |

| IUPAC Name | ethyl 3,5-dimethyl-1,2-oxazole-4-carboxylate | [3][4] |

| Boiling Point | 220 °C | |

| Refractive Index | 1.4595-1.4645 @ 20°C | [3] |

Predicting Solubility: A "Like Dissolves Like" Approach

The adage "like dissolves like" is a cornerstone of solubility prediction in organic chemistry.[6][7] This principle posits that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the presence of polar bonds and its overall molecular geometry.

Molecular Structure and Polarity Analysis

Let's dissect the structure of this compound to predict its polarity:

-

Isoxazole Ring: The isoxazole ring contains both nitrogen and oxygen atoms, which are electronegative and create polar covalent bonds. This imparts a degree of polarity to the molecule.

-

Ester Group (-COOEt): The carbonyl (C=O) and ether (C-O) linkages in the ethyl ester group are polar.

-

Methyl Groups (-CH3): The two methyl groups are nonpolar.

-

Ethyl Group (-CH2CH3): The ethyl group is also nonpolar.

Overall, this compound can be classified as a moderately polar molecule. The presence of the polar isoxazole ring and the ethyl ester functionality is balanced by the nonpolar alkyl groups.

Predicted Solubility in Common Solvents

Based on this analysis, we can predict its solubility in various classes of solvents:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors. While the isoxazole ring and ester group can act as hydrogen bond acceptors, the compound lacks a hydrogen bond donor. Its solubility in water is expected to be low. In smaller alcohols like methanol and ethanol, the solubility is likely to be higher due to the favorable dipole-dipole interactions and the nonpolar interactions with the alcohol's alkyl chain.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents have dipoles but do not have O-H or N-H bonds. They are good at dissolving moderately polar compounds. This compound is expected to be readily soluble in these solvents due to strong dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack significant dipoles. The nonpolar methyl and ethyl groups of the compound will have favorable van der Waals interactions with these solvents. However, the polar isoxazole and ester functionalities will be disfavored. Therefore, the compound is expected to have limited solubility in highly nonpolar solvents like hexane, but may show some solubility in solvents with slight polarity like diethyl ether and toluene.

Experimental Determination of Solubility

While predictions are useful, empirical determination of solubility is crucial for any research or development application. Below are standardized protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Testing

This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Required Materials:

-

This compound

-

A selection of test solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, toluene)

-

Small test tubes

-

Vortex mixer

-

Pipettes

Step-by-Step Protocol:

-

Add approximately 0.1 mL of this compound to a clean, dry test tube.

-

Add 2 mL of the chosen solvent to the test tube.

-

Vigorously shake or vortex the mixture for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: A clear, homogeneous solution is formed.

-

Partially Soluble: The solution is cloudy, or a significant portion of the compound has dissolved but some remains as a separate phase.

-

Insoluble: Two distinct layers are observed, or the compound does not appear to mix with the solvent at all.

-

-

Record your observations for each solvent tested.

Quantitative Solubility Determination (Equilibrium Solubility Method)

This method determines the concentration of a saturated solution of the compound in a specific solvent at a given temperature.

Required Materials:

-

This compound

-

Chosen solvent

-

Scintillation vials or other sealable containers

-

Shaking incubator or orbital shaker set to a constant temperature

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

-

Analytical balance

Step-by-Step Protocol:

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Generate a calibration curve by analyzing the standard solutions using an appropriate analytical method (e.g., HPLC-UV or GC-FID).

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. An excess is necessary to ensure a saturated solution is formed.

-

Place the vial in a shaking incubator at a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, allow the vial to stand undisturbed for a short period to allow any undissolved material to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method as the standards.

-

Calculate the concentration of the saturated solution by back-calculating from the calibration curve, taking the dilution factor into account. The result is the solubility of the compound in that solvent at the specified temperature.

Visualizing the Process

Logical Flow for Solubility Prediction

The following diagram illustrates the thought process behind predicting the solubility of an organic compound.

Caption: A flowchart for predicting solubility.

Experimental Workflow for Quantitative Solubility

This diagram outlines the key steps in the experimental determination of solubility.

Caption: Workflow for quantitative solubility measurement.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. B20642.88 [thermofisher.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. This compound | 17147-42-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. chem.ws [chem.ws]

- 7. Khan Academy [khanacademy.org]

Ethyl 3,5-dimethylisoxazole-4-carboxylate: A Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Isoxazole Core in Modern Drug Discovery

Ethyl 3,5-dimethylisoxazole-4-carboxylate is a heterocyclic building block of significant interest in contemporary medicinal chemistry. As a substituted isoxazole, it belongs to a class of five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms. This arrangement confers a unique combination of electronic properties, metabolic stability, and synthetic versatility, making the isoxazole scaffold a privileged structure in drug design.

The primary driver for the escalating interest in this specific motif, the 3,5-dimethylisoxazole core, is its validated role as a highly effective acetyl-lysine (KAc) mimetic . This mimicry allows molecules incorporating this scaffold to function as potent inhibitors of bromodomains, a class of epigenetic reader proteins. The Bromodomain and Extra-Terminal domain (BET) family of proteins, in particular, are key targets in oncology and inflammation research. Consequently, this compound serves not merely as an inert scaffold but as a crucial pharmacophoric element for engaging these high-value biological targets.

This guide provides an in-depth examination of the synthesis, physicochemical properties, reactivity, and applications of this compound, offering a technical resource for researchers leveraging this valuable compound in drug discovery pipelines.

Physicochemical and Spectroscopic Profile

A precise understanding of the molecule's physical and spectral characteristics is fundamental for its application in synthesis and analysis.

Core Properties

The key physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | ethyl 3,5-dimethyl-1,2-oxazole-4-carboxylate | [1] |

| Synonyms | 3,5-Dimethylisoxazole-4-carboxylic Acid Ethyl Ester | |

| CAS Number | 17147-42-1 | [1] |

| Molecular Formula | C₈H₁₁NO₃ | [1] |

| Molecular Weight | 169.18 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 220 °C | |

| Refractive Index | 1.4595-1.4645 @ 20°C | [1] |

Spectroscopic Characterization

Structural confirmation relies on a combination of spectroscopic techniques. While a consolidated public record of the spectra for this specific ester is sparse, the expected signals can be reliably predicted based on its constituent parts and data from closely related analogs, such as its corresponding carboxylic acid[2] and the 3-ethyl-5-methyl analog.[3]

| Technique | Expected Signals / Data |

| ¹H NMR | (CDCl₃, 400 MHz) δ (ppm): • ~4.25 (q, 2H, J=7.1 Hz): Methylene protons (-OCH₂ CH₃) of the ethyl ester. • ~2.65 (s, 3H): Methyl protons at the C3 position. • ~2.45 (s, 3H): Methyl protons at the C5 position. • ~1.35 (t, 3H, J=7.1 Hz): Methyl protons (-OCH₂CH₃ ) of the ethyl ester. |

| ¹³C NMR | (CDCl₃, 100 MHz) δ (ppm): • ~169.0 (C5-CH₃) • ~163.0 (C=O, Ester) • ~159.0 (C3-CH₃) • ~105.0 (C4) • ~61.0 (-OCH₂CH₃) • ~14.0 (-OCH₂CH₃) • ~12.0 (C3-CH₃) • ~11.0 (C5-CH₃) |

| IR Spectroscopy | (neat, cm⁻¹): • ~2980 (C-H stretch, alkyl) • ~1725 (C=O stretch, ester) • ~1610 (C=N stretch, isoxazole ring) • ~1450, 1370 (C-H bend, alkyl) • ~1250, 1100 (C-O stretch) |

| Mass Spec. (EI) | (m/z): • 169 [M]⁺ • 141 [M - C₂H₄]⁺ • 124 [M - OC₂H₅]⁺ • 96 [M - COOC₂H₅]⁺ |

Synthesis Methodologies

The construction of the 3,5-disubstituted isoxazole-4-carboxylate core is most authoritatively achieved via a [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. This approach offers high regioselectivity and is a robust method for forming the isoxazole ring.

Primary Synthesis: Cycloaddition of a Nitrile Oxide

The most common and regioselective route involves the reaction of a nitrile oxide (the 1,3-dipole) with an activated alkene or alkyne (the dipolarophile).[3] A well-documented procedure from Organic Syntheses for a closely related analog demonstrates the core principles applicable to the target molecule.[3] The reaction proceeds via an in-situ generated nitrile oxide from a primary nitroalkane, which then reacts with an enamine derived from a β-keto ester (ethyl acetoacetate).

Experimental Protocol: Synthesis via [3+2] Cycloaddition (Adapted)

This protocol is adapted from a validated procedure for a similar isoxazole ester and serves as a reliable template.[3]

-

Enamine Formation:

-

To a solution of ethyl acetoacetate (1.0 mol) in benzene (400 mL), add pyrrolidine (1.0 mol).

-

Fit the flask with a Dean-Stark apparatus and reflux vigorously for approximately 45-60 minutes, until the theoretical amount of water (18 mL) is collected.

-

Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude ethyl β-pyrrolidinocrotonate is of sufficient purity for the next step.

-

-

Nitrile Oxide Generation and Cycloaddition:

-

Caution: This step should be performed in a well-ventilated fume hood.

-

In a three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, dissolve the crude enamine (1.0 mol), nitroethane (1.2-1.3 mol), and triethylamine (400 mL) in chloroform (1 L).

-

Cool the flask in an ice bath.

-

Slowly add a solution of phosphorus oxychloride (POCl₃, 1.1 mol) in chloroform (200 mL) via the dropping funnel over 3 hours, maintaining the cool temperature.

-

After addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15-18 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a separatory funnel and wash with cold water (1 L).

-

Wash the organic layer with 6 N HCl until the aqueous layer remains acidic to remove amine bases.

-

Subsequently, wash with 5% aqueous NaOH, followed by saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

-

Purify the resulting crude oil by vacuum distillation to yield the final product.

-

Causality Note: The use of POCl₃ is critical as it serves as the dehydrating agent to convert the nitroalkane into the highly reactive nitrile oxide intermediate in situ. The enamine, being an electron-rich dipolarophile, ensures a rapid and regioselective cycloaddition to form the desired isoxazole ring system.

Key Chemical Reactions & Reactivity

The utility of this compound as a building block stems from the reactivity of both the ester functional group and the isoxazole ring itself.

Ester Hydrolysis

A primary transformation is the saponification of the ethyl ester to the corresponding carboxylic acid. This reaction is often a necessary step to enable amide bond formation, a common strategy for elaborating drug candidates.

Experimental Protocol: Saponification to 3,5-Dimethylisoxazole-4-carboxylic acid[2]

-

Dissolve this compound (14 mmol, 1.0 eq) in a mixture of tetrahydrofuran (THF, 8 mL) and methanol (8 mL).

-

To this solution, add 5 N aqueous sodium hydroxide (NaOH, 8.5 mL).

-

Stir the reaction mixture vigorously at room temperature for 8 hours. Monitor reaction completion by TLC.

-

Upon completion, remove the organic solvents by distillation under reduced pressure.

-

Cool the remaining aqueous solution and acidify to pH 2 using 6 N aqueous hydrochloric acid (HCl).

-

A white solid will precipitate. Filter the product, wash thoroughly with cold water, and dry under vacuum to afford 3,5-dimethylisoxazole-4-carboxylic acid.

Isoxazole Ring Opening

The N-O bond of the isoxazole ring is susceptible to reductive cleavage. This reaction is a powerful synthetic tool, as it unmasks a β-aminoenone or, upon hydrolysis, a 1,3-dicarbonyl functionality. This "masked functionality" is a key reason for the use of isoxazoles in complex molecule synthesis. Catalytic hydrogenation (e.g., using H₂ with a Palladium catalyst) is a common method to effect this transformation.

Applications in Drug Discovery: The Acetyl-Lysine Mimic

The structural and electronic features of the 3,5-dimethylisoxazole moiety allow it to act as a bioisostere for acetylated lysine (KAc). This is the cornerstone of its application in modern drug discovery, particularly for targeting bromodomains.

Mechanism of Bromodomain Inhibition

Bromodomains are protein modules that specifically recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is a critical event in the transcriptional regulation of genes, including many oncogenes like c-MYC.

The key interaction involves a hydrogen bond between the acetyl-amide of KAc and a highly conserved asparagine residue within the bromodomain binding pocket. The 3,5-dimethylisoxazole core effectively mimics this interaction:

-

The isoxazole nitrogen acts as a hydrogen bond acceptor, analogous to the carbonyl oxygen of the acetyl group.

-

The 3-methyl group fits into the binding pocket, occupying a similar space as the acetyl methyl group.

-

The 5-methyl group provides favorable steric and electronic properties for binding.

By competitively occupying this binding site, isoxazole-containing inhibitors displace the natural KAc-containing proteins, thereby disrupting the downstream signaling cascade that promotes gene transcription. This leads to potent anti-proliferative and anti-inflammatory effects.

Use as a Scaffold in BET Inhibitors

This compound is an ideal starting point for building BET inhibitors. The ester at the 4-position provides a synthetic handle for introducing diverse chemical functionalities. Through amide coupling with various amines after hydrolysis, chemists can explore the chemical space around the core pharmacophore to optimize potency, selectivity, and pharmacokinetic properties. This strategy has led to the development of potent inhibitors for castration-resistant prostate cancer and colorectal cancer.

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance under GHS regulations. However, standard laboratory safety practices should always be observed.

-

Handling: Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment: Wear standard safety glasses, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a cool, dark place, tightly sealed. Recommended storage is at <15°C.

Conclusion

This compound is more than a simple heterocyclic compound; it is a strategically important building block for the development of sophisticated epigenetic modulators. Its value is rooted in the 3,5-dimethylisoxazole core's function as a robust acetyl-lysine mimetic, enabling the potent and selective inhibition of BET bromodomains. The synthetic accessibility of the molecule, combined with the versatile chemical handle at the 4-position, ensures its continued relevance for researchers and drug development professionals aiming to target diseases driven by transcriptional dysregulation. A thorough understanding of its synthesis, reactivity, and mechanism of action is crucial for unlocking its full therapeutic potential.

References

Safety and handling precautions for Ethyl 3,5-dimethylisoxazole-4-carboxylate

An In-Depth Technical Guide to the Safe Handling of Ethyl 3,5-dimethylisoxazole-4-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing a Key Building Block

This compound (CAS No. 17147-42-1) is a heterocyclic compound featuring an isoxazole core.[1] Isoxazole derivatives are significant scaffolds in medicinal chemistry, forming the basis of numerous pharmacologically active agents.[2] As such, this compound serves as a critical building block in the synthesis of novel therapeutic candidates. Its utility in drug discovery pipelines necessitates a thorough understanding of its physicochemical properties and a rigorous approach to its safe handling. This guide provides a comprehensive overview of the safety protocols, risk mitigation strategies, and emergency procedures required when working with this compound, framed within the context of a professional research and development environment.

Section 1: Physicochemical Characterization

A foundational understanding of a compound's physical and chemical properties is paramount for safe handling and experimental design. The known properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₃ | [1][3] |

| Molecular Weight | 169.18 g/mol | |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 220 °C | |

| Flash Point | 97 °C | |

| Density (Specific Gravity) | 1.11 g/cm³ (at 20°C) | |

| Refractive Index | ~1.46 @ 20°C | [1] |

| Purity | Typically >97-98% (GC) | [1][3] |

Section 2: Hazard Identification and Proactive Risk Assessment

The hazard profile for this compound presents a case study in the importance of critical evaluation of supplier data. While some Safety Data Sheets (SDS) classify the substance as non-hazardous under REGULATION (EC) No 1272/2008[4], this is not universal across structurally similar isoxazole esters. For instance, Ethyl 5-methylisoxazole-4-carboxylate is classified with warnings for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[5]. Another analog, Ethyl 5-(tert-butyl)-3-methylisoxazole-4-carboxylate, carries similar warnings and is also listed as harmful if swallowed (H302)[6].

Senior Scientist's Recommendation: In the context of drug development, where toxicological data for novel compounds is often incomplete, the absence of a hazard warning should not be interpreted as confirmation of safety. A conservative approach is warranted. Given the structural alerts and the classifications of closely related analogs, it is prudent to handle this compound as a substance that is potentially harmful if swallowed and capable of causing skin, eye, and respiratory tract irritation.

This risk assessment process can be visualized as a logical workflow.

Caption: Risk Assessment Workflow for Compounds with Conflicting SDS Data.

Section 3: Exposure Controls & Personal Protective Equipment (PPE)

Based on the conservative risk assessment, stringent exposure controls are mandatory. The primary goal is to prevent contact with skin, eyes, and mucous membranes and to avoid inhalation.

Engineering Controls:

-

Chemical Fume Hood: All manipulations of the compound, including weighing, preparing solutions, and running reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation risk.[6]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE): A multi-layered PPE approach is essential for comprehensive protection.

-

Eye and Face Protection: Wear safety glasses with side-shields or, preferably, tightly fitting chemical safety goggles that conform to European Standard EN 166 or equivalent.[6][7]

-

Hand Protection: Use chemical-resistant, impervious gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[6][7]

-

Skin and Body Protection: Wear a standard laboratory coat. Long-sleeved clothing is required to protect skin on the arms.[7]

The selection of PPE should be tailored to the specific experimental procedure being performed.

Caption: Decision Tree for Task-Specific PPE Selection.

Section 4: Safe Handling & Storage Protocols

Adherence to standardized protocols is the cornerstone of laboratory safety. Good industrial hygiene and safety practices should be followed at all times.[7]

Experimental Protocol: Preparation of a 100 mM Stock Solution in DMSO

This protocol illustrates the integration of safety measures into a routine laboratory workflow.

-

Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves). Ensure the chemical fume hood sash is at the appropriate working height.

-

Tare Vessel: Place a sterile, appropriately sized vial with a screw cap on an analytical balance within the fume hood and tare the balance.

-

Aliquot Compound: Using a calibrated pipette, carefully transfer the required mass of this compound into the tared vial. (e.g., for 10 mL of a 100 mM solution, transfer 169.18 mg).

-

Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.

-

Dissolution: Secure the cap tightly and mix the solution by gentle vortexing or inversion until the compound is fully dissolved.

-

Labeling: Clearly label the vial with the compound name, concentration, solvent, date, and your initials.

-

Cleanup: Wipe down the work surface inside the fume hood. Dispose of any contaminated materials (e.g., pipette tips, wipes) in the designated chemical waste container.

-

Post-Handling: Remove gloves and wash hands thoroughly with soap and water.[4][7]

Storage Conditions: Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

-

Keep in a dry, cool, and well-ventilated place away from incompatible materials.[7][8]

-

A recommended storage temperature is in a cool, dark place, ideally below 15°C.

Section 5: Emergency Procedures & Waste Disposal

Preparedness is key to mitigating the impact of any laboratory incident.

First-Aid Measures

| Exposure Route | First-Aid Procedure | Source |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell. | [4] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse skin well with plenty of water. If irritation occurs, seek medical advice. | [4][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention. | [4][6] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. | [6] |

Spill & Leak Containment Protocol (Small Scale)

-

Evacuate & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.

-

Protect Yourself: Wear appropriate PPE, including respiratory protection if the spill is outside a fume hood.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite, or silica gel).[6]

-

Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, sealed container for disposal.[7]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

-

Dispose: Dispose of the container and all contaminated materials as hazardous waste.[6]

Waste Disposal: Chemical waste must be disposed of in accordance with all applicable local, state, and federal regulations. Do not dispose of down the drain or with general laboratory trash. Contaminated containers should be treated as the product itself.

Section 6: Toxicological Profile & Field Insights for Drug Development

As is common for many research chemicals, there is a lack of comprehensive, publicly available toxicological data for this compound itself.[9] However, for professionals in drug development, this data gap is an opportunity to apply broader principles of medicinal chemistry and toxicology.

The isoxazole ring is a well-known "privileged scaffold" in drug design, but its metabolic fate and potential for toxicity must always be evaluated.[2] The primary role of toxicology in drug development is to assess the safety profile of a compound, often extrapolating from animal data to predict human effects.[10]

Key Considerations for Isoxazole Derivatives:

-

Metabolic Stability: The substitution pattern on the isoxazole ring can significantly influence its metabolic stability and potential to form reactive metabolites.

-

Early-Stage Screening: In the absence of full toxicological packages, early-stage in-silico and in-vitro screening (e.g., cytotoxicity assays, Ames test for mutagenicity) are critical tools to flag potential liabilities.[11]

-

Structure-Toxicity Relationships: Researchers should be aware of structure-activity relationships (SAR) and structure-toxicity relationships. While the isoxazole core is generally considered safe, the overall properties of the molecule, including its substituents, dictate its biological effects.[2]

The responsible development of any new chemical entity, including those derived from this compound, involves a continuous cycle of synthesis, testing, and safety evaluation from the earliest stages of discovery through preclinical and clinical development.[12]

Conclusion

This compound is a valuable tool for chemical synthesis and drug discovery. Its safe and effective use hinges on a proactive and conservative approach to risk assessment. By acknowledging the gaps in safety data, adhering to rigorous handling protocols, utilizing appropriate engineering controls and PPE, and being prepared for emergencies, researchers can mitigate risks and foster a culture of safety in the laboratory.

References

- 1. This compound, 97% 2.5 g | Request for Quote [thermofisher.com]

- 2. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 5-甲基-4-异噁唑甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.ie [fishersci.ie]

- 8. ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE - Safety Data Sheet [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

A Senior Application Scientist's Guide to Sourcing and Utilizing Ethyl 3,5-dimethylisoxazole-4-carboxylate in Research and Development

Introduction: The Versatile Isoxazole Core in Modern Chemistry

For the discerning researcher in drug discovery and fine chemical synthesis, the selection of starting materials is a critical decision that dictates the trajectory of a research program. Ethyl 3,5-dimethylisoxazole-4-carboxylate, a seemingly simple heterocyclic building block, represents a cornerstone reagent for the construction of complex molecular architectures. Its inherent chemical functionalities—an ester for further elaboration and a stable, aromatic isoxazole ring—offer a robust scaffold for generating libraries of compounds with potential biological activity. Isoxazole derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, making this scaffold a privileged structure in medicinal chemistry.[1][2][3]

This in-depth guide provides a comprehensive overview of the commercial landscape for sourcing this compound. Beyond a simple supplier list, this document, from the perspective of a seasoned application scientist, delves into the critical aspects of supplier evaluation, quality control considerations, and the synthetic context of this valuable reagent. Our objective is to empower researchers to make informed purchasing decisions that ensure the integrity and reproducibility of their scientific endeavors.

Commercial Supplier Landscape: A Comparative Analysis

The accessibility of this compound from various commercial suppliers is a testament to its utility in the scientific community. However, not all sources are equivalent. The choice of supplier can have significant implications for the quality, consistency, and ultimately, the success of your experiments. Below is a comparative table of prominent suppliers offering this reagent.

| Supplier | Product Name | CAS Number | Purity Specification | Available Quantities | Notes |

| Thermo Fisher Scientific (Alfa Aesar) | This compound, 97% | 17147-42-1 | ≥96.0% (GC)[4] | 2.5 g, 10 g | Often provides detailed specifications, including refractive index and appearance.[4][5][6][7] |

| TCI Chemicals | This compound | 17147-42-1 | >98.0% (GC)[8][9][10][11] | 1 g, 5 g, 25 g | Known for high-purity reagents and provides good documentation, including SDS.[8][9][10][11][12] |

| Sigma-Aldrich (Merck) | Ethyl 3,5-dimethyl-4-isoxazolecarboxylate | 17147-42-1 | Not specified; sold "as-is" | 1 g | Buyer assumes responsibility for confirming identity and purity; all sales are final.[13] |

| Chemsavers | This compound, 97% | 17147-42-1 | 97% | 5 g | A supplier for basic research chemicals.[14] |

Navigating Supplier Selection: A Decision-Making Framework

Choosing the right supplier extends beyond comparing price and quantity. For research and drug development professionals, ensuring the quality and consistency of starting materials is paramount to generating reproducible and reliable data.[12][14][15][16]

Key Considerations:

-

Purity and Analytical Data: For applications in drug discovery and development, a high-purity reagent is non-negotiable. Look for suppliers that provide a detailed Certificate of Analysis (CoA) with lot-specific data from techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). While a supplier like Sigma-Aldrich offers a wide range of unique chemicals, their "as-is" policy for this particular compound places the onus of quality control entirely on the end-user.[13] For critical applications, opting for a supplier like TCI Chemicals, which specifies a purity of >98.0% by GC, is advisable.[8][9][10][11]

-

Supplier Reputation and Transparency: A supplier's reputation is built on the consistency of their product quality and the transparency of their documentation.[15][16] Established suppliers with a long history in the market are generally a safer choice.

-

Lot-to-Lot Consistency: In later stages of development, ensuring consistency between different batches of the same reagent is crucial.[14] Inquire about the supplier's quality management systems and their ability to provide materials from the same lot for larger-scale needs.

-

Intended Application: For initial exploratory studies, a 97% purity grade may be sufficient. However, for synthesizing compounds intended for biological testing or as precursors for GMP (Good Manufacturing Practices) synthesis, the highest available purity should be sourced.[14]

Caption: Supplier selection workflow for this compound.

Synthetic Provenance and Quality Control: An Inside Look

Understanding the synthetic route to a reagent provides valuable insights into potential impurities. The most common and efficient method for synthesizing the isoxazole core is the Huisgen 1,3-dipolar cycloaddition, a reaction between a nitrile oxide and an alkyne.[5][8][17][18]

A Plausible Synthetic Workflow:

The synthesis of this compound likely proceeds through a variation of the 1,3-dipolar cycloaddition. A general representation of this powerful reaction is outlined below.

Caption: Generalized synthetic workflow for isoxazole formation.

Protocol: Hydrolysis of this compound to 3,5-Dimethylisoxazole-4-carboxylic acid

A common downstream application for this ester is its hydrolysis to the corresponding carboxylic acid, a versatile intermediate for amide bond formation.

Materials:

-

This compound (1 equivalent)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

5 N Sodium Hydroxide (NaOH) aqueous solution

-

6 N Hydrochloric Acid (HCl) aqueous solution

-

Water (deionized)

Procedure:

-

Dissolve this compound (e.g., 2.4 g, 14 mmol) in a mixture of THF (8 mL) and MeOH (8 mL).[19]

-

To this solution, add 5 N aqueous NaOH (8.5 mL).[19]

-

Stir the reaction mixture at room temperature for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the organic solvents (THF and MeOH) by distillation under reduced pressure.[19]

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2 using 6 N aqueous HCl.[19]

-

A white precipitate of 3,5-dimethylisoxazole-4-carboxylic acid should form.

-

Collect the solid product by filtration, wash with cold water, and dry to yield the final product.[19]

Expected Impurities and Quality Control:

Given the synthetic route, potential impurities could include:

-

Unreacted Starting Materials: Traces of the alkyne and nitrile oxide precursor.

-

Solvent Residues: Residual solvents from the reaction and purification steps (e.g., THF, methanol, or others used by the manufacturer). The ICH Q3C guidelines provide a framework for acceptable limits of residual solvents in pharmaceutical products.[20][21]

-

Byproducts of Nitrile Oxide Dimerization: Furoxans can form as byproducts if the nitrile oxide is not efficiently trapped by the dipolarophile.

A robust quality control protocol for incoming material should include:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify volatile impurities.

-

High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

Applications in Research and Drug Discovery

This compound is more than just a catalog chemical; it is a key intermediate in the synthesis of a diverse range of bioactive molecules. The isoxazole moiety is a bioisostere for other functional groups and can participate in hydrogen bonding and other non-covalent interactions with biological targets.[1]

-

Scaffold for Library Synthesis: The ester functionality can be readily converted to amides, acids, and other derivatives, allowing for the rapid generation of compound libraries for screening.

-

Precursor to Bioactive Compounds: Isoxazole-containing compounds have been investigated as potential antifungal, herbicidal, antiviral, anticancer, and antibacterial agents.[1][22][23][24] For example, derivatives of isoxazole-4-carboxamides have been synthesized and evaluated for their biological activities.[22][25]

Conclusion: A Foundation for Successful Research